Gemcitabine-13C3,15N2 Hydrochloride is an isotopically labeled derivative of the chemotherapeutic agent gemcitabine, which is primarily used in the treatment of various cancers, particularly pancreatic cancer. This compound is characterized by the incorporation of stable isotopes of carbon and nitrogen, allowing for enhanced tracking and analysis in pharmacokinetic studies and metabolic research. The molecular formula for Gemcitabine-13C3,15N2 Hydrochloride is C9H12ClF2N3O4, with a molar mass of approximately 299.66 g/mol .
Gemcitabine-13C3,15N2 Hydrochloride can be classified as:
The synthesis of Gemcitabine-13C3,15N2 Hydrochloride involves several key steps that incorporate stable isotopes into the gemcitabine structure. The general method includes:
Technical details regarding the synthesis may include reaction conditions such as temperature, solvent choice, and duration, which are critical for achieving high yields and purity levels .
The molecular structure of Gemcitabine-13C3,15N2 Hydrochloride can be represented as follows:
The compound exhibits a melting point range of 255–270°C when decomposed and appears as a white to off-white solid . Its hygroscopic nature necessitates storage under inert atmospheric conditions at low temperatures to maintain stability.
Gemcitabine-13C3,15N2 Hydrochloride participates in various chemical reactions typical for nucleoside analogs:
Technical details about these reactions often involve kinetic studies and mechanistic pathways elucidated through spectroscopic methods such as nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
The mechanism of action for Gemcitabine-13C3,15N2 Hydrochloride mirrors that of its parent compound, gemcitabine:
Data from studies indicate that this mechanism effectively reduces tumor cell proliferation and enhances sensitivity to other chemotherapeutic agents .
Relevant analyses often include:
Gemcitabine-13C3,15N2 Hydrochloride has significant applications in scientific research:
Gemcitabine-13C,15N2 hydrochloride is a stable isotope-labeled analog of the antineoplastic agent gemcitabine hydrochloride, where specific carbon and nitrogen atoms are replaced by their heavy isotopes. The compound’s structure comprises a 2'-deoxy-2',2'-difluorocytidine scaffold with 13C at the C2 position of the pyrimidine ring and 15N at both N1 and N3 positions (Figure 1). This precise labeling pattern is confirmed via nuclear magnetic resonance (NMR) spectroscopy, which reveals characteristic shifts corresponding to the isotopic substitutions. The hydrochloride salt form enhances stability and solubility, critical for analytical applications. The labeled compound retains the stereochemical configuration of the parent molecule, with the (2R,4R,5R) absolute configuration at the sugar moiety, ensuring biochemical equivalence in tracer studies [1] [3].
Table 1: Isotopic Labeling Positions in Gemcitabine-13C,15N2 Hydrochloride
Atom Position | Element | Isotope | Role in Molecular Structure |
---|---|---|---|
Pyrimidine C2 | Carbon | ¹³C | Forms part of the nucleobase ring |
Pyrimidine N1 | Nitrogen | ¹⁵N | Links nucleobase to sugar moiety |
Pyrimidine N3 | Nitrogen | ¹⁵N | Participates in H-bonding interactions |
The synthesis of Gemcitabine-13C,15N2 hydrochloride follows a multi-step route starting from isotopically enriched precursors, ensuring high isotopic purity (>99% atom enrichment). Key steps include:
This route achieves an overall yield of 65–75% with >99.8% chemical purity, as verified by high-performance liquid chromatography (HPLC) and mass spectrometry. Critical challenges include minimizing isotopic dilution during purification and ensuring regioselective labeling [1] [5].
Table 2: Synthetic Steps for Gemcitabine-13C,15N2 Hydrochloride Production
Step | Reaction | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Sugar Protection | TBDMS-Cl, imidazole, DMAP, DMF, RT | Protect 5'-OH group |
2 | Nucleobase Labeling | ¹⁵N₂-Cytosine-¹³C, SnCl₄, CH₃CN, 60°C | Introduce ¹³C/¹⁵N isotopes |
3 | Deprotection | TBAF, THF, 0°C → RT | Remove TBDMS group |
4 | Salt Formation | HCl (g), ethanol, recrystallization | Form stable hydrochloride salt |
The isotopic substitution in Gemcitabine-13C,15N2 hydrochloride results in distinct molecular properties compared to the unlabeled analog:
Isotopic Effects on Physicochemical Properties:
Table 3: Molecular Properties Comparison
Property | Unlabelled Gemcitabine HCl | Gemcitabine-13C,15N2 HCl | Analytical Significance |
---|---|---|---|
Molecular Formula | C₉H₁₂ClF₂N₃O₄ | C₈¹³CH₁₂ClF₂N¹⁵N₂O₄ | MS detection specificity |
Exact Mass | 299.0437 Da | 302.0562 Da | Avoids interference in LC-MS |
CAS Number | 122111-03-9 | 2757566-59-7 | Unique identifier for procurement |
Isotopic Purity | N/A | >99.8% | Ensures tracer accuracy |
Concluding Remarks:Gemcitabine-13C,15N2 hydrochloride’s well-defined chemical identity and specialized synthesis enable its use as an internal standard in mass spectrometry, eliminating quantification errors caused by matrix effects. The targeted isotopic labeling preserves the native structure’s bioactivity while providing distinct analytical signatures. Future synthetic refinements may focus on solid-phase routes to enhance isotopic incorporation efficiency [1] [3] [5].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: